1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-16-10-6-5-9-14(16)20-18(24)19-11-15-12-7-3-4-8-13(12)17(23)22-21-15/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIPYYFSEFDVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : The synthesis begins with the formation of 2-ethoxyphenyl isocyanate and 4-oxo-3H-phthalazin-1-ylmethylamine.
- Reaction Conditions : The reaction is conducted under controlled conditions, often utilizing solvents like dichloromethane and catalysts to facilitate the reaction.
- Final Product Formation : The intermediates are reacted to yield the final urea compound, which may be purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.
Antitumor Activity
Research indicates that derivatives of phthalazine, including this compound, exhibit significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 25.1 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 28.7 |
| PC-3 (Prostate) | 15.9 |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), a target in various diseases, including diabetes and cancer. The structure–activity relationship studies indicate that modifications to the phenyl and phthalazinone moieties can enhance inhibitory potency .
Case Studies
Several case studies have documented the effects and mechanisms of action of this compound:
- Antiparasitic Activity : A study demonstrated that derivatives with similar structures exhibited activity against Cryptosporidium species, suggesting potential utility in treating parasitic infections .
- Antimicrobial Properties : Compounds with similar urea linkages have been reported to possess antibacterial and antifungal activities, indicating that this class may have broad-spectrum antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and pharmacological differences between the target compound and related urea derivatives:
Pharmacological Profiles
- Anticancer Activity : Phthalazine-based compounds (e.g., 1-aryl-3-(4-(4-substituted-phthalazin-1-yloxy)phenyl)ureas) are reported as potent anticancer agents, likely targeting DNA repair mechanisms or kinase pathways . The ethoxyphenyl group in the target compound may fine-tune selectivity.
- Antibacterial Activity: Azetidinone-urea derivatives (e.g., 7f) exhibit broad-spectrum antibacterial activity, attributed to the phenothiazine moiety’s ability to disrupt bacterial membranes .
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group in the target compound likely increases logP compared to polar substituents (e.g., nitro or trifluoromethyl groups in 7f or SS-02).
- Solubility: Phthalazinone and quinazolinone cores may reduce aqueous solubility compared to azetidinone derivatives, necessitating formulation optimization.
- Molecular Weight: The target compound’s molecular weight is estimated at ~400–450 g/mol, similar to SS-02 (458.49 g/mol) and the dihydroisoquinoline derivative (459.54 g/mol) .
Q & A
What are the recommended synthetic routes for 1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves a multi-step process:
Step 1: Preparation of the phthalazinone core via cyclization of anthranilic acid derivatives under acidic conditions .
Step 2: Functionalization of the phthalazinone at the 1-position using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .
Step 3: Coupling of the 2-ethoxyphenyl urea moiety via reaction with 2-ethoxyphenyl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Key Considerations:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalysts: Pd/C or triethylamine can accelerate coupling reactions, but excess catalyst may lead to byproducts .
- Yield Optimization: Yields for analogous urea derivatives range from 45–70%, with purity >95% achieved via recrystallization (ethanol/water) .
How can structural characterization of this compound be validated, and what analytical techniques are critical?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR: Confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and phthalazinone carbonyl (δ ~165–170 ppm) .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region, particularly for the ethoxyphenyl and phthalazinone groups .
What in vitro biological assays are suitable for preliminary activity screening?
Basic Research Question
Prioritize assays based on structural analogs:
- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the phthalazinone moiety’s ATP-binding affinity .
- Antiproliferative Activity: Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- CYP450 Metabolism: Evaluate hepatic stability using human liver microsomes and LC-MS/MS metabolite profiling .
Data Interpretation: Compare results to control compounds (e.g., sorafenib for kinase assays) and note contradictions—e.g., reduced activity in lipophilic cell lines despite high LogP .
How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact biological activity?
Advanced Research Question
Case Study:
- Ethoxy Group (Target Compound): Enhances metabolic stability compared to methoxy analogs (t₁/₂ increased by ~40% in microsomal assays) due to reduced oxidative demethylation .
- Phthalazinone vs. Pyridazinone Cores: Phthalazinone derivatives show 3–5× higher kinase inhibition but lower solubility .
Methodology:
- SAR Studies: Synthesize analogs with halogen (Cl, F) or methyl substitutions on the phenyl ring. Test in parallel assays to quantify potency shifts .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses in kinase domains and correlate with experimental IC₅₀ .
How can contradictory data in biological assays be resolved?
Advanced Research Question
Example Contradiction: High in vitro potency but low in vivo efficacy.
Resolution Strategies:
Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and bioavailability (rodent PK studies) to identify absorption barriers .
Metabolite Identification: Use HRMS to detect inactive or toxic metabolites formed in vivo .
Formulation Optimization: Test solubility-enhancing agents (e.g., cyclodextrins) or nanoemulsions to improve bioavailability .
Case Reference: A pyridazinone-urea analog showed 80% tumor growth inhibition in vitro but only 20% in vivo due to rapid clearance; formulation with PEGylated liposomes increased efficacy to 55% .
What are the best practices for stability studies under varying pH and temperature conditions?
Advanced Research Question
Protocol:
- Forced Degradation: Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Oxidative Stress: Add 3% H₂O₂ and track peroxide-mediated decomposition .
Key Findings from Analogs:
- Urea derivatives are stable at pH 4–8 but hydrolyze rapidly under strong acidic/basic conditions, forming aniline and phthalazinone fragments .
- Storage at –20°C in amber vials with desiccants preserves integrity for >6 months .
What computational tools are recommended for predicting ADMET properties?
Advanced Research Question
Tools and Workflows:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate LogP, BBB permeability, and CYP inhibition .
- Toxicity Screening: Run ProTox-II for hepatotoxicity and mutagenicity alerts .
Validation: Compare computational predictions with experimental data (e.g., Ames test for mutagenicity). For example, a trifluoromethyl-substituted analog predicted as non-mutagenic showed <10% revertant colonies in Salmonella assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
